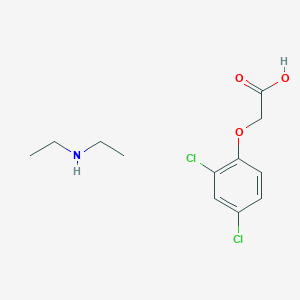

2,4-D-diethylammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a broad-spectrum herbicide used primarily for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is a phenoxy herbicide and is known for its selective, systemic action, being absorbed through roots and increasing biosynthesis and production of ethylene, which causes uncontrolled cell division and damages vascular tissue .

Méthodes De Préparation

The synthesis of 2,4-D-diethylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Important Chemical Reactions of 2,4-D

2,4-D undergoes several chemical reactions that are important for its degradation and potential environmental impact .

-

Pyrolysis: Pyrolysis of amine salts of 2,4-D can convert them into corresponding amides. This process may also produce certain chlorinated dibenzo-p-dioxin (CDD) isomers .

-

Photodegradation: 2,4-D is readily photodegraded under environmental conditions .

-

Hydrolysis: The ester and amine forms of 2,4-D degrade rapidly to the acid form .

Composition and Impurities in Technical 2,4-D Materials

Technical 2,4-D may vary in purity, typically ranging from less than 90% to 99%. The composition depends on the manufacturing process and the purity of the starting materials .

-

Impurities: Technical 2,4-D may contain impurities such as chlorodibenzo-p-dioxins (CDDs) and N-nitrosamines. Amine formulations tend to be less contaminated with di- and tetra-CDD than ester products .

-

Formation of CDDs: During synthesis, self-condensation of 2,4-dichlorophenol can form 2,7-dichlorodibenzo-p-dioxin, while trichlorophenols may give rise to various tetra- and trichlorodibenzo-p-dioxins .

-

N-Nitrosamines: N-nitrosamines can occur in amine formulations, especially when nitrite is added as a corrosion inhibitor. For example, dimethyl-N-nitrosamine has been found in some 2,4-D dimethylamine products .

Volatility of 2,4-D Derivatives

The volatility of 2,4-D derivatives influences their effectiveness and environmental impact .

-

Esters: 2,4-D esters with short-chain alcohols are highly volatile, affecting their application and potential for atmospheric contamination .

-

Salts: Alkali and amine salts are much less volatile than esters, making them preferable when evaporative losses and crop damage are concerns .

Environmental Fate

The ester and amine forms of 2,4-D are expected to degrade rapidly into the acid form, with soil half-life values estimated around 10 days .

Applications De Recherche Scientifique

2,4-D-diethylammonium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides and their environmental impact.

Biology: Research often focuses on its effects on plant physiology, particularly its role in inducing ethylene production and uncontrolled cell division.

Medicine: While not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2,4-D-diethylammonium involves its absorption through plant roots and subsequent systemic distribution. It increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue. This results in the death of broad-leaved weeds while leaving grasses relatively unaffected . The molecular targets include various enzymes involved in ethylene biosynthesis and cell division pathways .

Comparaison Avec Des Composés Similaires

2,4-D-diethylammonium is similar to other phenoxy herbicides such as:

2,4-Dichlorophenoxyacetic acid: The parent compound, widely used and studied for its herbicidal properties.

2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications but different toxicity profiles.

The uniqueness of this compound lies in its specific formulation with diethylamine, which can influence its solubility, volatility, and overall efficacy as a herbicide .

Activité Biologique

2,4-D-diethylammonium (2,4-D DEA) is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The biological activity of this compound has been the subject of various studies, focusing on its toxicological effects, mechanisms of action, and potential therapeutic interventions. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of 2,4-D DEA.

2,4-D functions primarily as a systemic herbicide that mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The mechanism involves the disruption of normal plant growth processes by promoting excessive cell division and elongation. In animal systems, particularly humans, 2,4-D can affect various organ systems and has been associated with toxicological effects.

Key Mechanisms:

- Auxin Mimicry : Induces abnormal growth patterns in plants.

- Cellular Disruption : Alters cellular processes in non-target organisms, leading to toxicity.

Acute Toxicity

Acute exposure to 2,4-D DEA can result in severe symptoms across multiple organ systems. A notable case involved a young female who ingested the compound and exhibited loss of consciousness and gastrointestinal distress. Despite intensive care, she succumbed to the poisoning .

Chronic Toxicity

Chronic exposure studies have indicated that 2,4-D can lead to various adverse health effects:

- Renal Effects : Long-term studies in rats have shown renal degeneration at doses as low as 5 mg/kg/day .

- Hematological Changes : Altered blood parameters were observed with prolonged exposure, including decreased platelet counts and increased liver enzymes .

Summary of Findings

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | N/A | N/A | Loss of consciousness, gastrointestinal distress |

| Chronic Toxicity | 5 | 75 | Renal degeneration, altered hematology |

Case Study 1: Acute Poisoning

A case report documented a 23-year-old female who ingested approximately 30 mL of 2,4-D during a suicide attempt. Following ingestion, she developed severe neurological symptoms and required mechanical ventilation but ultimately died despite treatment efforts .

Case Study 2: Treatment Efficacy

Another case involved a 19-year-old woman who ingested a concentrated solution of 2,4-D dimethylamine. She presented with symptoms affecting multiple organ systems but showed significant improvement following alkaline diuresis and supportive care .

Environmental Impact

The environmental persistence of 2,4-D raises concerns about its bioaccumulation and effects on non-target species. Studies indicate that chronic exposure can lead to alterations in aquatic ecosystems and potential risks to wildlife .

Propriétés

Numéro CAS |

20940-37-8 |

|---|---|

Formule moléculaire |

C12H17Cl2NO3 |

Poids moléculaire |

294.17 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine |

InChI |

InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3 |

Clé InChI |

VQRSXYVRBBWVSQ-UHFFFAOYSA-N |

SMILES canonique |

CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.